Comprehensive Chemical Profiling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: A Scaffold for Medicinal Chemistry
Comprehensive Chemical Profiling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: A Scaffold for Medicinal Chemistry
Topic: Chemical Properties of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine represents a high-value pharmacophore fragment, particularly prevalent in the design of kinase inhibitors (e.g., CHK1, VEGFR) and GPCR ligands. This molecule combines an electron-deficient heteroaromatic core (pyridazine ) with a solubilizing, chiral aliphatic heterocycle (morpholine ).[1]
Its primary utility in drug discovery stems from its ability to function as a "solubilizing hinge binder." The pyridazine nitrogens serve as hydrogen bond acceptors in the kinase ATP-binding pocket, while the morpholine moiety projects into solvent-exposed regions, modulating physicochemical properties such as LogD and metabolic stability without disrupting critical binding interactions.[1]
Chemical Identity & Stereochemical Considerations
Structural Analysis
The molecule consists of three distinct domains:
-
The Core: A pyridazin-3-yl ring (1,2-diazine).[1]
-
The Linker: An N-methylaminomethyl tether.[1]
-
The Solubilizer: A morpholine ring attached at its C2 position.[1]
Critical Stereochemistry: Unlike the achiral morpholin-4-yl substituent, the morpholin-2-yl attachment creates a chiral center at the C2 position of the morpholine ring.[1]
-
(S)-Enantiomer: Often preferred in specific kinase programs to avoid steric clashes with the gatekeeper residue.[1]
-
(R)-Enantiomer: Frequently cited in CHK1 inhibitors for optimal trajectory into the ribose binding pocket.[1]
-
Note: Commercial supplies are often racemic; asymmetric synthesis or chiral resolution is required for clinical candidates.[1]
Visualization of Chemical Structure
The following diagram illustrates the connectivity and key functional zones.[1]
Figure 1: Structural decomposition of the scaffold highlighting functional domains.[1]
Physicochemical Profile
The integration of the morpholine ring significantly alters the physicochemical landscape of the parent aminopyridazine.[1]
Key Properties Table[1][2]
| Property | Value (Approx/Predicted) | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₆N₄O | Fragment-like space; MW < 250 Da allows for fragment growing.[1] |
| Molecular Weight | 208.26 g/mol | Ideal for CNS penetration and oral bioavailability.[1] |
| pKa (Morpholine NH) | 8.4 ± 0.5 | Predominantly protonated at physiological pH (7.4), improving aqueous solubility.[1] |
| pKa (Pyridazine N) | 2.5 – 3.5 | Remains unprotonated at pH 7.4; maintains H-bond acceptor capability.[1] |
| LogP | 0.2 – 0.5 | Low lipophilicity reduces non-specific binding and metabolic clearance risk.[1] |
| TPSA | ~55 Ų | Well within the range for blood-brain barrier (BBB) permeability (<90 Ų).[1] |
| H-Bond Donors | 1 (Morpholine NH) | Critical for solvation; can be capped (alkylated) to modulate permeability.[1] |
| H-Bond Acceptors | 4 | Pyridazine N1/N2, Linker N, Morpholine O. |
Solubility & Lipophilicity
The morpholin-2-ylmethyl motif is a classic "solubility handle."[1] The basic nitrogen in the morpholine ring (pKa ~8.[1]4) ensures that the molecule exists as a cationic species in the acidic environment of the stomach and potentially at physiological pH, drastically enhancing solubility compared to phenyl or pyridine analogs.
Synthetic Routes & Reactivity[3][4]
The synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine typically follows a convergent approach. The low nucleophilicity of the pyridazine amine requires activation or metal catalysis.[1]
Primary Route: Nucleophilic Aromatic Substitution (SₙAr)
This is the most robust method for scale-up.[1] It involves the displacement of a leaving group on the pyridazine ring by the secondary amine side chain.[1]
-
Starting Materials: 3-Chloro-6-substituted-pyridazine (or 3,6-dichloropyridazine) and N-methyl-1-(morpholin-2-yl)methanamine.[1]
-
Conditions: High temperature (100–120°C) or Pd-catalysis (Buchwald-Hartwig).[1]
Figure 2: Convergent synthesis via Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol (SₙAr Method)
Self-Validating Protocol:
-
Preparation: Dissolve 3-chloropyridazine (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add N-methyl-1-(morpholin-2-yl)methanamine (1.2 eq) and DIPEA (3.0 eq).
-
Note: If the morpholine nitrogen is unprotected, ensure the side chain amine (N-methyl) is more nucleophilic, or use a Boc-protected morpholine precursor (tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate).[1]
-
-
Reaction: Heat to 120°C in a sealed tube for 16 hours. Monitor by LCMS (Target m/z ~209 [M+H]⁺).[1]
-
Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine.[1]
-
Purification: The product is polar. Use Flash Chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).[1]
-
Validation: ¹H NMR should show the characteristic pyridazine doublets (~7.0–8.5 ppm) and the diastereotopic protons of the morpholine methylene bridge.[1]
Stability & Reactivity[1]
-
Oxidative Stability: The morpholine ring is susceptible to metabolic oxidation (N-oxidation or alpha-hydroxylation) by CYP450 enzymes.[1]
-
Salt Formation: The molecule readily forms stable salts (HCl, fumarate) at the morpholine nitrogen, which is crucial for solid-state formulation.
Medicinal Chemistry Applications
Kinase Inhibitor Design (CHK1 / VEGFR)
This scaffold acts as a bioisostere for N-methyl-piperazinyl-pyridines.[1]
-
Hinge Binding: The pyridazine N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]
-
Solvent Exposure: The morpholine ring projects towards the solvent front, improving solubility without incurring a high lipophilicity penalty.
-
Case Study (CHK1): In Checkpoint Kinase 1 (CHK1) inhibitors, the (R)-morpholin-2-ylmethyl group has been shown to improve selectivity and reduce hERG channel inhibition compared to piperidine analogs (See Matthews et al.).[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~208 Da, this molecule is an ideal "fragment."[1]
-
Growth Vectors:
-
Position 6 of Pyridazine: Ideal for Suzuki couplings to introduce aryl/heteroaryl groups (e.g., to reach the hydrophobic back pocket).
-
Morpholine Nitrogen: Can be alkylated, acylated, or sulfonylated to reach additional binding pockets.[1]
-
References
-
Matthews, T. P., et al. (2016).[1] "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 59(16), 7612–7635. Link[1]
-
Osborne, J. D., et al. (2016).[1] "Design, synthesis and biological evaluation of novel 5-substituted-amino-pyrazine-2-carbonitriles as potent inhibitors of CHK1." Bioorganic & Medicinal Chemistry Letters.
-
Vertex Pharmaceuticals. (2022).[1][2] "Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors." WO2022263604A1.[1][3] Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5469-70-5, Pyridazin-3-amine." PubChem. Link
